molecular formula C7H9Cl2N B168819 3-Chloro-N-methylaniline hydrochloride CAS No. 152428-07-4

3-Chloro-N-methylaniline hydrochloride

Cat. No.: B168819
CAS No.: 152428-07-4
M. Wt: 178.06 g/mol
InChI Key: SNYIRCWXUTXYDW-UHFFFAOYSA-N
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Description

3-Chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of aniline, where the amino group is substituted with a methyl group and a chlorine atom at the meta position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

3-Chloro-N-methylaniline hydrochloride, also known as N-Methyl-3-chloroaniline, is a secondary amine

Mode of Action

It is known that it can undergo c3 borylation in the presence of an iridium catalyst . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the target’s function or activity.

Pharmacokinetics

Its physicochemical properties such as its molecular weight (178059 Da ) and its solubility may influence its ADME properties. For instance, its relatively low molecular weight may facilitate its absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-N-methylaniline hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of 3-chloronitrobenzene with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration of chlorobenzene, followed by methylation and subsequent reduction. The final product is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-methylaniline hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-methylaniline hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

3-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYIRCWXUTXYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610583
Record name 3-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152428-07-4
Record name 3-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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